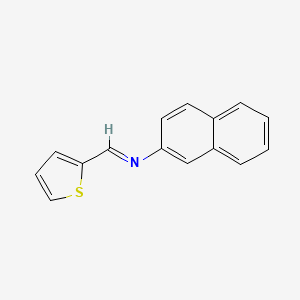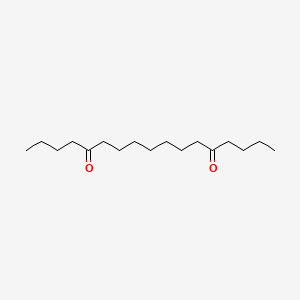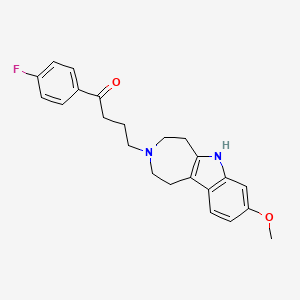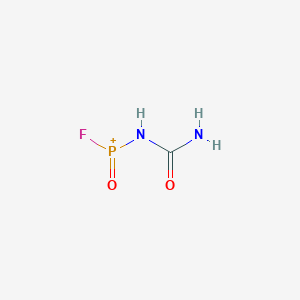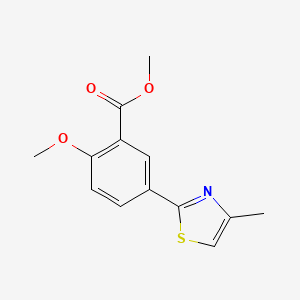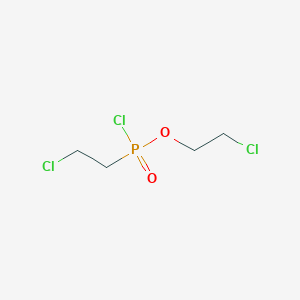
2-Chloroethyl (2-chloroethyl)phosphonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethyl (2-chloroethyl)phosphonochloridate is a chemical compound with the molecular formula C4H9Cl3O2P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of chloroethyl groups and a phosphonochloridate moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl (2-chloroethyl)phosphonochloridate typically involves the reaction of 2-chloroethanol with phosphorus trichloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with additional 2-chloroethanol to yield the final product. The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroethyl (2-chloroethyl)phosphonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphonic acid derivatives.
Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, with the use of a base to facilitate the substitution.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to accelerate the reaction.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are phosphonate esters or amides, depending on the nucleophile used.
Hydrolysis: The primary products are phosphonic acid derivatives.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Chloroethyl (2-chloroethyl)phosphonochloridate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in modifying biomolecules and as a tool for investigating biological pathways.
Medicine: Research explores its potential as a precursor for developing pharmaceuticals and as a chemical probe for studying enzyme activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-chloroethyl (2-chloroethyl)phosphonochloridate involves the reactivity of its chloroethyl groups and the phosphonochloridate moiety. The compound can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as the modification of biomolecules or the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as enzyme inhibition or the formation of stable phosphonate esters.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroethyl (2-chloroethyl)phosphonate: Similar in structure but lacks the chloridate group, leading to different reactivity and applications.
2-Chloroethylphosphonic acid: Contains a single chloroethyl group and a phosphonic acid moiety, used in different contexts such as plant growth regulation.
2-Chloroethyl (2-chloroethyl)phosphinate: Another related compound with distinct chemical properties and uses.
Uniqueness
2-Chloroethyl (2-chloroethyl)phosphonochloridate is unique due to the presence of both chloroethyl groups and a phosphonochloridate moiety, which confer specific reactivity and versatility in chemical synthesis. Its ability to undergo various substitution reactions and form stable phosphonate esters makes it valuable in research and industrial applications.
Propriétés
Numéro CAS |
34045-35-7 |
|---|---|
Formule moléculaire |
C4H8Cl3O2P |
Poids moléculaire |
225.43 g/mol |
Nom IUPAC |
1-chloro-2-[chloro(2-chloroethyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C4H8Cl3O2P/c5-1-3-9-10(7,8)4-2-6/h1-4H2 |
Clé InChI |
IBXDTNHMIGLMOH-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)OP(=O)(CCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


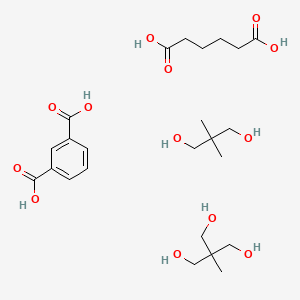

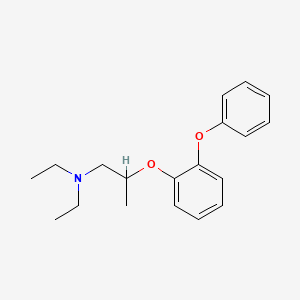
![3-oxapentacyclo[10.7.0.02,4.06,11.015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene](/img/structure/B14693263.png)
